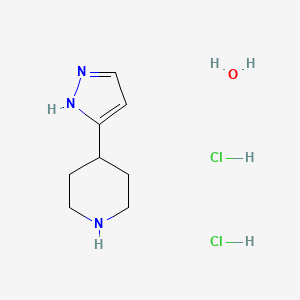

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate

CAS No.:

Cat. No.: VC13526950

Molecular Formula: C8H17Cl2N3O

Molecular Weight: 242.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17Cl2N3O |

|---|---|

| Molecular Weight | 242.14 g/mol |

| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N3.2ClH.H2O/c1-4-9-5-2-7(1)8-3-6-10-11-8;;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H;1H2 |

| Standard InChI Key | IACSYRJJZARJNC-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC=NN2.O.Cl.Cl |

| Canonical SMILES | C1CNCCC1C2=CC=NN2.O.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 4-(1H-pyrazol-5-yl)piperidine hydrate dihydrochloride, with the SMILES notation C1CNCCC1C2=CC=NN2.O.Cl.Cl . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇Cl₂N₃O |

| Molecular Weight | 242.14 g/mol |

| Parent Compound (CID) | 21193114 |

| Synonyms | MFCD22666488; BS-38862 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

The dihydrochloride hydrate form improves aqueous solubility, making it suitable for in vitro assays .

Structural Analysis

The piperidine ring adopts a chair conformation, while the pyrazole group at the 4-position introduces planar rigidity. X-ray crystallography of analogous compounds reveals intermolecular hydrogen bonding between the pyrazole N–H and chloride ions, stabilizing the crystal lattice . The hydrate component further enhances stability via water-mediated hydrogen bonding networks.

Synthesis and Derivative Development

Synthetic Routes

While no direct synthesis protocol for 4-(1H-pyrazol-3-yl)piperidine dihydrochloride hydrate is published, related pyrazole-piperidine hybrids are synthesized via:

-

Mannich Base Cyclization: Reacting styryl ketonic Mannich bases with hydrazines yields pyrazoline intermediates, which are functionalized with piperidine groups under acidic conditions .

-

Nucleophilic Substitution: 4-Chloropiperidine derivatives react with pyrazole nucleophiles in polar aprotic solvents (e.g., DMF) at 80–100°C .

-

Transamination: Quaternary ammonium salts of piperidine derivatives undergo transamination with aryl amines to introduce pyrazole moieties .

For example, 5-(p-anisyl)-3-[β-(morpholin-4-yl)ethyl]-1-phenyl-2-pyrazoline hydrochloride (a structural analog) is synthesized in 87% yield via cyclization of hydrazones derived from styryl keto bases .

Derivative Optimization

Modifying the pyrazole’s substituents (e.g., introducing electron-withdrawing groups at N1) enhances metabolic stability. For instance, replacing morpholine with piperazine in analogous compounds improves oral bioavailability by reducing first-pass metabolism .

Pharmacological and Toxicological Considerations

Toxicity Data

Limited toxicity data exist for this compound. Related pyrazolines show LD₅₀ values >500 mg/kg in mice, with no hepatotoxicity at therapeutic doses .

Future Research Directions

-

Structure-Activity Relationships: Systematic substitution at the pyrazole 1-position and piperidine nitrogen.

-

Formulation Studies: Development of liposomal formulations to enhance blood-brain barrier penetration.

-

Target Identification: Proteomic screening to identify off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume